ethyl 4-[[2-(naphthalen-1-ylmethyl)morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 4-[[2-(naphthalen-1-ylmethyl)morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that features a pyrazole ring, a morpholine ring, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-(naphthalen-1-ylmethyl)morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester under acidic conditions.
Introduction of the morpholine ring: This step involves the alkylation of the pyrazole derivative with a morpholine derivative.
Attachment of the naphthalene moiety: This is usually done through a Friedel-Crafts alkylation reaction, where the naphthalene ring is introduced to the morpholine-pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-(naphthalen-1-ylmethyl)morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[[2-(naphthalen-1-ylmethyl)morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials.
Mechanism of Action
The mechanism of action of ethyl 4-[[2-(naphthalen-1-ylmethyl)morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[[2-(naphthalen-2-ylmethyl)morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate
- Ethyl 4-[[2-(phenylmethyl)morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate
Uniqueness
Ethyl 4-[[2-(naphthalen-1-ylmethyl)morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate is unique due to the presence of the naphthalene moiety, which can enhance its binding affinity and specificity towards certain biological targets. This structural feature may also influence its physical and chemical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
ethyl 4-[[2-(naphthalen-1-ylmethyl)morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-2-27-22(26)21-18(13-23-24-21)14-25-10-11-28-19(15-25)12-17-8-5-7-16-6-3-4-9-20(16)17/h3-9,13,19H,2,10-12,14-15H2,1H3,(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMZDZCHUILYBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CN2CCOC(C2)CC3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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